molecular formula C20H21FN2O2 B2659159 4-fluoro-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide CAS No. 1005294-38-1

4-fluoro-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide

Cat. No. B2659159
CAS RN: 1005294-38-1
M. Wt: 340.398
InChI Key: QOLZUEBEZUKMTN-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The InChI code for this compound is 1S/C16H15FN2O/c17-12-8-6-11 (7-9-12)16 (20)19-15-5-1-4-14-13 (15)3-2-10-18-14/h1,4-9,18H,2-3,10H2, (H,19,20) . This code provides a detailed description of the molecule’s structure, including the positions of the fluorine atom and the amide group.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available sources.

Scientific Research Applications

Antioxidant Activity

Benzamides, including F2049-0339, have been studied for their antioxidant potential. Researchers synthesized novel benzamide compounds, including F2049-0339, and evaluated their in vitro antioxidant activity. These compounds demonstrated effective total antioxidant, free radical scavenging, and metal chelating activity . The ability to scavenge free radicals and protect against oxidative stress is crucial in various health contexts.

Antibacterial Properties

F2049-0339 was also assessed for its antibacterial activity. In vitro tests revealed its effectiveness against both gram-positive and gram-negative bacteria. By comparing it with control drugs, researchers gained insights into its potential as an antibacterial agent . Such properties are valuable in combating bacterial infections and developing new therapeutic strategies.

Drug Discovery and Medicinal Chemistry

Benzamides, including F2049-0339, play a significant role in drug discovery. Their diverse chemical structures make them versatile candidates for developing novel pharmaceuticals. Researchers explore their potential in treating various conditions, such as cancer, hypercholesterolemia, and anti-inflammatory responses . F2049-0339’s unique structure may contribute to innovative drug design.

Industrial Applications

Amide compounds find applications beyond medicine. In industrial sectors like plastics, rubber, paper, and agriculture, benzamides play essential roles . While specific uses of F2049-0339 in these industries require further investigation, its structural features may offer advantages in material science and manufacturing.

Biological Molecules and Proteins

Amides are prevalent in biological molecules, including proteins and synthetic intermediates. F2049-0339’s structure positions it as a potential building block for designing bioactive compounds. Researchers can explore its interactions with proteins and other biomolecules .

Chemical Synthesis and Kinetics

Continuous flow microreactor systems have been developed for synthesizing benzamides, including F2049-0339. Understanding the intrinsic reaction kinetics parameters during its synthesis is crucial for efficient production . This knowledge aids in optimizing the manufacturing process.

properties

IUPAC Name

4-fluoro-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN2O2/c1-13(2)20(25)23-11-3-4-14-7-10-17(12-18(14)23)22-19(24)15-5-8-16(21)9-6-15/h5-10,12-13H,3-4,11H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOLZUEBEZUKMTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-fluoro-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide

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